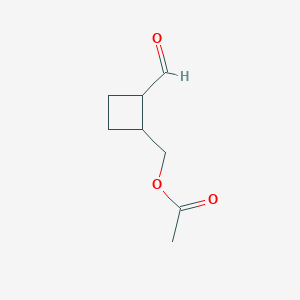

(2-Formylcyclobutyl)methyl acetate

Description

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

(2-formylcyclobutyl)methyl acetate |

InChI |

InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3 |

InChI Key |

OYQHJCMXKSAHIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCC1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Formylcyclobutyl)methyl acetate with structurally related esters:

Key Observations :

- Cyclobutane vs. Benzene Rings : The cyclobutane core in this compound introduces significant ring strain (~110 kJ/mol), making it more reactive than phenyl-substituted analogs. This strain could favor ring-opening or [2+2] cycloaddition reactions .

- Formyl Group Reactivity : The formyl group in all compounds enables nucleophilic additions (e.g., Grignard reactions) or condensation reactions (e.g., aldol synthesis). However, the electron-deficient cyclobutane may polarize the formyl group, enhancing electrophilicity compared to aromatic analogs .

Physicochemical Properties

While quantitative data for this compound is unavailable, comparisons can be inferred from methyl acetate (CAS 79-20-9) and its derivatives:

Notes:

- The cyclobutane ring likely reduces solubility in nonpolar solvents compared to benzene-ring analogs.

- Hydrolysis rates may increase due to ring strain, requiring stabilized storage conditions .

Preparation Methods

Oxidation of Cyclobutyl Alcohol Derivatives to Formyl Compounds

A common approach to prepare (2-Formylcyclobutyl)methyl acetate involves the oxidation of cyclobutyl alcohol precursors to the corresponding aldehyde. One well-documented method uses the Swern oxidation protocol, which is suitable for converting primary and secondary alcohols to aldehydes or ketones under mild conditions.

Method Summary:

- Reagents: Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine.

- Solvent: Dichloromethane (CH2Cl2).

- Conditions: Low temperature (-78°C) during initial reagent mixing, followed by warming to room temperature.

- Procedure:

- A solution of DMSO in CH2Cl2 is cooled to -78°C.

- Oxalyl chloride is added to activate DMSO.

- The cyclobutyl alcohol is introduced, maintaining low temperature.

- Triethylamine is added to neutralize the intermediate and promote aldehyde formation.

- After completion, the reaction mixture is worked up by aqueous extraction and purified by column chromatography using ethyl acetate/hexane mixtures.

- Yield: Approximately 44% isolated yield reported for related aldehydes under similar conditions.

This oxidation method is favored for its selectivity and mildness, preventing overoxidation or ring cleavage.

Esterification to Form Methyl Acetate Derivatives

The methyl acetate functionality in this compound is typically introduced via esterification of the corresponding alcohol or acid intermediate.

- Starting from the cyclobutyl alcohol, after oxidation to the aldehyde, esterification is performed using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- Alternatively, direct acetylation of the hydroxymethyl group on the cyclobutyl ring can yield the methyl acetate moiety.

Alternative Oxidation and Esterification Strategies

While Swern oxidation is common, other methods have been explored for related compounds:

DMSO-based Oxidation with Non-nucleophilic Bases: Oxidation of allylic halides to β-formyl esters using DMSO and bases like sodium bicarbonate or dibasic metal phosphates (Na2HPO4, K2HPO4) at room temperature can achieve high yields (up to 86%) for aldehyde esters structurally related to this compound. This method involves:

- Formation of a reaction mixture with the halide substrate, DMSO, and a non-nucleophilic base.

- Oxidation proceeds smoothly at ambient temperature.

- Product isolation via extraction and chromatography.

Catalytic Oxidation Using Metal Complexes: Some literature reports the use of iridium-based catalysts and tert-butyl hydroperoxide (t-BuOOH) in acetic acid media to oxidize ketones and esters, though this method is less common due to cost and handling concerns.

Summary of Key Preparation Steps and Conditions

Detailed Research Findings and Analysis

The Swern oxidation method provides a reliable route to the aldehyde intermediate, crucial for obtaining this compound with minimal side reactions. The low temperature and use of oxalyl chloride as activating agent ensure controlled reaction kinetics.

The DMSO oxidation of allylic halides to β-formyl esters is well-documented for its efficiency and high yield, notably when using sodium bicarbonate or dibasic phosphate bases. This method is advantageous due to the mild reaction conditions and ease of product isolation by liquid-liquid extraction and chromatography.

Esterification steps are generally straightforward but require attention to reaction temperature and catalyst choice to avoid hydrolysis or side reactions.

Alternative catalytic oxidation methods involving palladium or iridium complexes exist but are less practical for large-scale synthesis due to cost and safety concerns.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of (2-Formylcyclobutyl)methyl acetate?

Answer:

The synthesis typically involves esterification or transesterification under controlled conditions. A plausible route includes:

- Step 1: Cyclobutane ring functionalization with a formyl group at the 2-position via [2+2] photocycloaddition or ring-strain-driven aldehyde introduction.

- Step 2: Esterification of the resulting alcohol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the methyl acetate group.

Critical Considerations:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC ( ).

Table 1: Example Reaction Conditions for Esterification

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclobutanol derivative | H₂SO₄ (cat.) | 60–80 | 6–8 | ~70–85 |

| Acetic anhydride | Pyridine | RT | 12 | ~65–75 |

Advanced: How can computational modeling predict the reactivity of this compound in catalytic processes?

Answer:

Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can model:

- Electrophilic reactivity of the formyl group (C=O) in nucleophilic additions (e.g., Grignard reactions).

- Steric effects from the cyclobutane ring on transition-state geometries.

Case Study:

- Zeolite-catalyzed reactions ( ): Rate constants (k) for methylation can be extrapolated using Arrhenius parameters derived from computational activation energies.

Methodological Steps:

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Validate against experimental kinetic data (e.g., hydrolysis rates in ).

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Multi-technique validation is critical due to structural complexity:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 9.8–10.0 ppm confirm the formyl proton ().

- ¹³C NMR: Carbonyl signals at ~170–175 ppm (ester) and ~195–200 ppm (aldehyde).

- IR Spectroscopy: Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (aldehyde C-H) ( ).

- HPLC-MS: Purity assessment and detection of drug impurity analogs ( ).

Table 2: Key Spectral Data

| Technique | Key Peaks/Bands | Functional Group |

|---|---|---|

| ¹H NMR | δ 3.6–3.8 (s, 3H, OCH₃) | Methyl ester |

| IR | 1720 cm⁻¹ | Ester C=O |

Advanced: How do stereochemical considerations impact the biological activity of derivatives?

Answer:

The cyclobutane ring’s strain and formyl group orientation influence binding to biological targets. For example:

- Enantioselectivity: Chiral centers in derivatives may alter interactions with enzymes or receptors ( ).

- Case Study: Crystal structure analysis ( ) reveals that substituent positioning affects hydrogen-bonding networks in protein-ligand complexes.

Methodology:

- X-ray crystallography to resolve absolute configuration.

- Molecular docking (e.g., AutoDock Vina) to simulate binding modes.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard Codes (H303+H313+H333): Harmful if swallowed, in contact with skin, or inhaled ( ).

- Protective Measures:

Advanced: How can researchers resolve contradictory data in reaction kinetics studies?

Answer:

Divergence in kinetic models (e.g., first-order vs. pseudo-first-order) arises from methodological assumptions:

- Example: Hydrolysis of methyl acetate ( ) showed first-order kinetics (k ≈ 0.0015 min⁻¹), but deviations may occur due to:

- Solvent polarity effects.

- Catalytic traces of acids/bases.

Resolution Strategies:

Replicate experiments under controlled pH/temperature.

Meta-analysis of hybrid datasets ( ) to identify confounding variables.

Sensitivity analysis in computational models to test parameter robustness.

Table 3: Hydrolysis Kinetics Data ( )

| Time (min) | 0 | 135 | 339 | 683 | 1680 |

|---|---|---|---|---|---|

| [C] (mol/L) | 2.08 | 1.91 | 1.68 | 1.35 | 0.57 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.